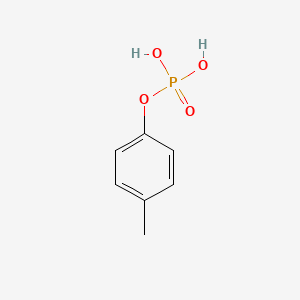

Phosphoric acid mono-p-tolyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9O4P |

|---|---|

Molecular Weight |

188.12 g/mol |

IUPAC Name |

(4-methylphenyl) dihydrogen phosphate |

InChI |

InChI=1S/C7H9O4P/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H2,8,9,10) |

InChI Key |

JNUCNIFVQZYOCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OP(=O)(O)O |

Origin of Product |

United States |

Positioning Within Organophosphorus Chemistry Research

Phosphoric acid mono-p-tolyl ester is a key representative of the mono-aryl phosphate (B84403) esters, a class of compounds that are fundamental to the broader field of organophosphorus chemistry. Its significance lies in its utility as a versatile intermediate for the synthesis of more complex organophosphorus molecules. The presence of two acidic hydroxyl groups and a stable tolyl-phosphate linkage makes it a reliable starting material for a variety of transformations.

Research in organophosphorus chemistry has utilized p-tolyl dihydrogen phosphate as a precursor to various derivatives. For instance, it serves as a foundational structure for creating more elaborate phosphate esters and amides. The reactivity of the P-OH groups allows for their conversion into other functional groups, thereby enabling the construction of a diverse array of organophosphorus compounds with tailored electronic and steric properties. This adaptability has made it a valuable tool for researchers exploring the synthesis and reactivity of new classes of organophosphorus reagents and ligands.

Academic Relevance in Synthetic Chemistry and Catalysis

The academic relevance of Phosphoric acid mono-p-tolyl ester in synthetic chemistry is most prominently demonstrated by its application as a nucleophile in well-established organic reactions. One of the most notable examples is its use in the Mitsunobu reaction. In this reaction, p-tolyl dihydrogen phosphate (B84403) can react with an alcohol in the presence of a phosphine (B1218219), such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to form the corresponding p-tolyl phosphate ester of the alcohol. who.intresearchgate.net This transformation is particularly valuable for its mild conditions and stereochemical inversion at the alcohol center, making it a powerful tool in the synthesis of complex molecules and natural products.

Beyond the Mitsunobu reaction, this compound has been employed in the synthesis of other valuable chemical entities. A specific example is its use in the preparation of p-tolyl vinyl carbamoyl (B1232498) phosphate. epa.gov This reaction demonstrates the ability of the phosphate hydroxyl groups to react with suitable electrophiles to generate more complex, functionalized phosphate derivatives. The synthesis of p-tolyl vinyl carbamoyl phosphate proceeds with a reported yield of 84%, highlighting the efficiency of this transformation. epa.gov

While not a catalyst in its own right, its role as a precursor to chiral phosphate esters and other organophosphorus compounds that can serve as ligands in transition metal catalysis underscores its indirect importance in the field of catalysis. The tolyl group provides a stable and well-defined scaffold that can be incorporated into more complex ligand architectures.

Foundational Importance in Biological and Biochemical Investigations

Direct Esterification Routes

Direct esterification methods involve the direct reaction of p-cresol with a suitable phosphorylating agent. These routes are historically significant and widely practiced, utilizing powerful reagents to form the phosphate ester bond.

Phosphorus pentoxide (P₂O₅), also known as phosphoric anhydride (B1165640), is a potent dehydrating and phosphorylating agent used in the synthesis of phosphate esters. researchgate.netresearchgate.net The reaction with an alcohol, or in this case, a phenol (B47542) like p-cresol, typically yields a mixture of mono- and diesters. researchgate.net The high reactivity of P₂O₅ can make the reaction vigorous and potentially difficult to control, sometimes necessitating careful management of reaction conditions. googleapis.com

The process generally involves mixing P₂O₅ with other compounds like phosphoric acid or water to create a more manageable phosphorylating agent. google.com This "hybrid reagent" approach allows for better control over the reaction's exothermicity and can influence the ratio of monoester to diester in the final product. researchgate.netgoogle.com For instance, a phosphorylating agent can be prepared by mixing phosphorus pentoxide with phosphoric acid and/or water, and this mixture can be used in a heterogeneous state to phosphorylate the organic hydroxyl compound. google.com

Table 1: Example of P₂O₅-based Phosphorylating Agent Preparation

| Component 1 | Component 2 | Mixing Conditions | State of Agent |

|---|

This table illustrates a general method for preparing a phosphorylating agent as described in patent literature, not specific to p-cresol but applicable in principle. google.com

Orthophosphoric acid (H₃PO₄) and, more commonly, polyphosphoric acid (PPA) are key reagents in the synthesis of monoalkyl phosphates. uctm.edu PPA is a mixture of phosphoric acids of varying chain lengths and is commercially available or can be prepared by heating phosphoric acid with an appropriate amount of phosphorus pentoxide. researchgate.netccsenet.org It acts as both a reactant and a powerful dehydrating agent. researchgate.netccsenet.org

The phosphorylation of alcohols with PPA is a known method for producing phosphoric acid monoesters. uctm.edu The reaction is often carried out in an aprotic solvent. Following the initial phosphorylation, a hydrolysis step is typically required to break down any remaining polyphosphate intermediates into the desired orthophosphoric acid monoester. uctm.edu While effective, using a large excess of phosphoric acid can create challenges in industrial settings related to the recovery and recycling of the acid. google.com

Key characteristics of PPA in synthesis:

High Viscosity: PPA is highly viscous, making it difficult to handle at room temperature; heating above 60°C is often necessary. researchgate.netccsenet.org

Dehydrating Power: Its strong dehydrating properties facilitate the esterification reaction. researchgate.netccsenet.org

Byproducts: The reaction can produce a mixture of phosphate mono- and diesters, as well as residual phosphoric acid. uctm.edu

A significant challenge in the synthesis of this compound is achieving high selectivity for the monoester over the corresponding di- and tri-esters. Several strategies have been developed to address this.

One of the most critical factors is the composition of the phosphorylating agent. By carefully controlling the molar ratio of water to phosphorus pentoxide (H₂O/P₂O₅) in the phosphorylating agent, the product distribution can be steered towards the monoester. google.com A specific process describes a two-step method where the initial reaction is carried out with a specific ratio of water and the organic hydroxyl compound to the P₂O₅-based agent, followed by the addition of more hydroxyl compound. google.com

Another approach involves using a phosphorylating agent with a very narrow and specific composition, expressed as an effective equivalent percent of polyphosphoric acid. Research has shown that agents with an effective concentration of 121-123% PPA can produce alkyl phosphate esters with a high monoalkyl content and low levels of dialkyl and other byproducts. googleapis.comgoogle.com This is achieved by precisely blending phosphoric anhydride (P₄O₁₀) with phosphoric acid. googleapis.com The stoichiometry between the alcohol and the phosphorylating agent is also crucial; an equimolar ratio of the alcohol to phosphorus is recommended for optimal results. google.com

Table 2: Factors Influencing Monoester Selectivity

| Strategy | Description | Desired Outcome |

|---|---|---|

| Control of Reagent Composition | Adjusting the H₂O to P₂O₅ ratio in the phosphorylating agent. google.com | High purity of phosphoric monoester. google.com |

| Optimized PPA Concentration | Using a PPA equivalent of 121-123% concentration. googleapis.comgoogle.com | High monoalkyl phosphate content with low dialkyl phosphate and residual acid. google.com |

| Stoichiometric Control | Maintaining an equimolar ratio of the alcohol (p-cresol) to phosphorus. google.com | Minimization of unreacted alcohol and formation of higher esters. |

| Reaction Conditions | Controlling temperature and reaction time during phosphorylation. google.com | Enhanced reaction completion and selectivity. |

Indirect and Derivatization-Based Approaches

Besides direct phosphorylation, indirect methods that involve the transformation of a pre-existing phosphorus compound are also utilized.

Carbodiimides can be used to facilitate the condensation reaction between a phosphate source and an alcohol or phenol. This method is noted in the synthesis of phosphoric acid esters. capes.gov.br The carbodiimide (B86325) acts as a dehydrating agent, activating the phosphoric acid to allow for nucleophilic attack by the hydroxyl group of p-cresol. This approach is part of a broader class of condensation reactions used in organic synthesis.

An alternative synthetic route involves the transformation of an existing phosphate ester. For example, a process for manufacturing mixed phosphoric acid esters involves the reaction of a tertiary aromatic ester of phosphoric acid, such as triphenyl phosphate, with an alcohol in the presence of a catalyst like sodium metal. epo.org This transesterification reaction results in a mixture of phosphate esters where one or more of the original aryl groups are replaced by the new alkyl or aryl group. epo.org Applying this principle, triphenyl phosphate could potentially react with p-cresol to yield a mixture containing p-tolyl-substituted phosphate esters. However, such methods often produce complex mixtures of products rather than a pure monoester. epo.org

Another precursor-based approach could involve the synthesis of a phosphonic acid ester, which is then converted to the final acid. The transformation of an ester to the corresponding acid can be achieved through methods like acidic hydrolysis. researchgate.net

Advancements in Green Chemistry for Sustainable Synthesis

The pursuit of sustainable chemical manufacturing has driven significant research into greener synthetic routes for a variety of compounds, including organophosphates like this compound. Green chemistry principles focus on minimizing environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. In the context of synthesizing this compound, advancements have been explored in areas such as biocatalysis, the use of alternative solvents, and innovative energy sources like microwave irradiation.

One of the most promising green approaches involves the use of enzymes as catalysts. Biocatalysis offers high selectivity and efficiency under mild reaction conditions, often in aqueous environments, thereby reducing the need for harsh organic solvents and high temperatures. nih.govscripps.edu Enzymes, such as phosphatases or kinases, can potentially be employed for the regioselective phosphorylation of p-cresol to yield the desired monoester. nih.gov While specific studies on the enzymatic synthesis of this compound are not extensively documented in publicly available research, the enzymatic synthesis of other aryl phosphates serves as a strong indicator of its feasibility. reddit.comnih.gov The advantages of biocatalysis include high catalytic efficiency and the ability to perform highly selective transformations. nih.gov

Another significant area of advancement is the use of alternative, greener solvents. Traditional organic solvents often pose environmental and health risks. Research into greener solvent alternatives, such as supramolecular solvents, has shown promise for the extraction and reaction of phenolic compounds. nih.govmdpi.com These nanostructured liquids can enhance extraction efficiency and provide a more environmentally benign medium for reactions. mdpi.com For the synthesis of this compound, replacing conventional solvents with options like water or deep eutectic solvents could drastically reduce the environmental footprint of the process. rsc.org

The application of microwave-assisted synthesis represents another key development in green chemistry. mdpi.com Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. mdpi.commdpi.comamanote.com This technique has been successfully applied to the synthesis of various organophosphorus compounds, suggesting its potential for the efficient and more energy-conserving production of this compound. researchgate.net

Furthermore, the development of solid acid catalysts presents a greener alternative to traditional homogeneous catalysts, which can be difficult to separate from the reaction mixture and often generate corrosive waste. rsc.orgresearchgate.net Mesoporous silica (B1680970) materials, for instance, can be functionalized to act as solid supports for catalysts, allowing for easy recovery and reuse, which is a cornerstone of sustainable chemical processing. mdpi.com

The following table summarizes potential green chemistry approaches for the synthesis of this compound, drawing parallels from related and established green synthetic methods.

Interactive Data Table: Potential Green Synthesis Strategies for this compound

| Green Chemistry Approach | Potential Catalyst/Medium | Anticipated Advantages | Illustrative Precedent/Related Application |

| Biocatalysis | Phosphatase, Kinase | High selectivity, mild reaction conditions, reduced waste. nih.govscripps.edu | Enzymatic synthesis of other aryl phosphates. reddit.comnih.govox.ac.uk |

| Alternative Solvents | Supramolecular solvents, Deep eutectic solvents, Water | Reduced toxicity and environmental impact, potential for improved efficiency. nih.govmdpi.comrsc.orgnih.gov | Efficient extraction of phenolic compounds from natural sources. nih.govmdpi.com |

| Microwave-Assisted Synthesis | N/A (Energy Source) | Drastically reduced reaction times, increased yields, energy efficiency. mdpi.commdpi.comamanote.com | Synthesis of various phosphorus-based flame retardants and other organophosphorus compounds. mdpi.comresearchgate.net |

| Solid Acid Catalysis | Sulfonated polystyrene, Functionalized mesoporous silica (e.g., SBA-15, MCM-41) | Catalyst reusability, reduced corrosive waste, simplified product purification. rsc.orgresearchgate.netmdpi.com | Esterification of fatty acids and other organic transformations. rsc.orgresearchgate.net |

While dedicated research on the green synthesis of this compound is still an emerging field, these advancements in related areas provide a strong foundation for the development of more sustainable and environmentally friendly production methods.

Phosphoryl Transfer Mechanisms

Phosphoryl transfer reactions are fundamental in many biological processes, including signal transduction, energy metabolism, and nucleic acid chemistry. nih.govsquarespace.com These reactions involve the transfer of a phosphoryl group (PO₃) from a donor molecule to an acceptor. For this compound, this reactivity is centered on the phosphorus atom, which acts as an electrophile. libretexts.org The electrophilicity of the phosphorus atom can be enhanced by factors such as the presence of Lewis acids like Mg²⁺ ions, which can coordinate to the phosphate oxygens and increase the partial positive charge on the phosphorus. libretexts.orgnycu.edu.tw The mechanistic pathways for phosphoryl transfer are a subject of extensive study and are generally considered to fall into a continuum between associative, dissociative, and concerted models. nih.govresearchgate.net

The most common set of reactions for phosphate esters involves a nucleophile attacking the electrophilic phosphorus atom. thieme-connect.dettu.ee This attack leads to the breaking of one of the P-O bonds. Three primary mechanisms have been proposed for this process: associative, dissociative, and concerted. libretexts.orglibretexts.org

The associative mechanism, also known as an addition-elimination pathway, is a two-step process. nih.govlibretexts.org It begins with the nucleophile attacking the tetrahedral phosphorus atom to form a relatively stable, pentavalent trigonal bipyramidal intermediate. thieme-connect.deresearchgate.net This intermediate occupies an energy minimum between two transition states. libretexts.org The reaction is completed when the leaving group (the p-tolyloxy group in this case) is expelled from this intermediate. libretexts.org

This mechanism is possible because phosphorus, as a third-row element, has accessible 3d orbitals and can accommodate more than four bonds, forming a stable pentacoordinate structure. ttu.eelibretexts.org This contrasts with substitution at a carbon center, where a similar intermediate is not feasible. thieme-connect.delibretexts.org The formation of this pentavalent intermediate is a key feature of the associative pathway. nih.gov The stability of this intermediate can be a deciding factor; for instance, the mechanism is favored when the phosphorus atom is part of a five-membered ring, which stabilizes the trigonal bipyramidal geometry. thieme-connect.de

| Feature | Description | Reference |

|---|---|---|

| Mechanism Type | Stepwise (Addition-Elimination) | nih.govlibretexts.org |

| Key Intermediate | Pentavalent (pentacoordinate) trigonal bipyramidal phosphorane | thieme-connect.deresearchgate.netnih.gov |

| Bonding at Intermediate | Phosphorus forms five bonds (sp3d hybridization) | libretexts.orglibretexts.org |

| Reaction Steps | 1. Nucleophilic addition to form the intermediate. 2. Elimination of the leaving group from the intermediate. | libretexts.org |

| Favorable Conditions | Structural features that stabilize the pentavalent intermediate (e.g., five-membered rings). | thieme-connect.de |

In contrast to the associative mechanism, the dissociative pathway is an elimination-addition process, analogous to an Sₙ1 reaction in carbon chemistry. libretexts.orglibretexts.org This mechanism involves the initial, rate-determining cleavage of the bond between the phosphorus and the leaving group. nih.gov This step results in the formation of a highly reactive, transient trigonal planar "metaphosphate" intermediate (PO₃⁻). nih.govresearchgate.net This electrophilic intermediate is then rapidly attacked by a nucleophile to form the final product. libretexts.org

The concept of a metaphosphate intermediate was proposed to explain the high reactivity of phosphate monoester monoanions, where an internal proton transfer could facilitate the departure of the leaving group. nih.govsquarespace.com The negative charges on the non-bridging oxygen atoms are thought to repel incoming nucleophiles while electrostatically stabilizing the formation of a metaphosphate-like species. nih.gov However, strong evidence, particularly from stereochemical studies showing complete inversion of configuration during hydrolysis, argues against the existence of a long-lived, freely diffusing metaphosphate intermediate in many phosphate monoester reactions. nih.gov This suggests that if a dissociative character exists, the transition state is metaphosphate-like, but a discrete intermediate does not necessarily form. nih.govresearchgate.net

The concerted mechanism for phosphoryl transfer is analogous to the Sₙ2 reaction at a saturated carbon atom. libretexts.orglibretexts.org This pathway involves a single, continuous process where the formation of the new bond between the nucleophile and the phosphorus atom occurs simultaneously with the breaking of the bond to the leaving group. thieme-connect.denih.govyoutube.com

The reaction proceeds through a single trigonal bipyramidal transition state, rather than a stable intermediate. thieme-connect.delibretexts.org In this transition state, the phosphorus atom has five ligands, with the incoming nucleophile and the departing leaving group occupying the two apical positions. scispace.com A key characteristic of this mechanism is the "backside attack," where the nucleophile approaches the phosphorus center from the side opposite to the leaving group, leading to an inversion of the stereochemical configuration at the phosphorus atom. libretexts.orglibretexts.orgmasterorganicchemistry.com This stereochemical outcome has been experimentally confirmed using chiral phosphate esters synthesized with oxygen isotopes. libretexts.org The concerted mechanism is considered likely for the hydrolysis of many acyclic phosphate esters. thieme-connect.de

| Mechanism | Analogy to Carbon Chemistry | Key Feature | Number of Steps | Stereochemistry | Reference |

|---|---|---|---|---|---|

| Associative (Addition-Elimination) | N/A (unique to P, S, etc.) | Stable Pentavalent Intermediate | Two | Variable (depends on intermediate lifetime) | thieme-connect.denih.govlibretexts.org |

| Dissociative (Elimination-Addition) | Sₙ1 | Metaphosphate Intermediate (or metaphosphate-like transition state) | Two (or one, if transition state only) | Racemization (if intermediate is free) or Inversion | nih.govlibretexts.orgnih.gov |

| Concerted | Sₙ2 | Single Pentavalent Transition State | One | Inversion of Configuration | thieme-connect.delibretexts.orglibretexts.org |

Besides reactions at the phosphorus center, phosphate esters can undergo nucleophilic substitution where the carbon atom of the ester's alkyl or aryl group is the electrophilic site. thieme-connect.de In this type of reaction, the entire phosphate group functions as the leaving group.

This reaction involves the heterolytic cleavage of the O-C bond. It is a mild and efficient method for the deprotection of certain phosphate esters, particularly methyl, benzyl, and allyl phosphates. thieme-connect.de The process involves a nucleophilic attack on the carbon atom of the p-tolyl group, with the synchronous expulsion of the phosphate monoester dianion as the leaving group. thieme-connect.de This reaction is effectively an Sₙ2 or SₙAr reaction at the carbon of the tolyl group, although nucleophilic aromatic substitution (SₙAr) on an unsubstituted tolyl ring is generally difficult without strong activation. For other types of phosphate esters, such as methyl esters, this pathway is more common. For instance, the deprotection of methyl phosphate esters can be achieved using weakly basic but highly nucleophilic reagents like iodide or thiolate. thieme-connect.de

Nucleophilic Attack at the Carbon Substituent (O-C Cleavage)

Hydrolytic Stability and Degradation Kinetics

The hydrolysis of this compound involves the cleavage of the P-O ester bond, leading to the formation of p-cresol and phosphoric acid. The rate and mechanism of this hydrolysis are highly dependent on the pH of the medium, with distinct pathways observed under acidic, basic, and neutral conditions. The reactivity of the ester is influenced by the electronic properties of the p-tolyl group and the speciation of the phosphate moiety at different pH values.

Studies on Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of aryl monophosphate esters like this compound is generally understood to proceed through a mechanism involving protonation of the ester oxygen. This protonation makes the leaving group (p-cresol) a better one. For many phosphate monoesters, the monoanion is the most reactive species in acidic solution. The proposed mechanism often involves a pre-equilibrium proton transfer from the phosphoryl group to the ester oxygen, which is then followed by a rate-limiting P-O bond fission nih.gov. This process can be described as a dissociative mechanism, sometimes denoted as A-1, where the departure of the protonated leaving group is the slow step.

The general mechanism for acid-catalyzed hydrolysis can be depicted as follows:

Protonation of the ester oxygen: The lone pair of electrons on the oxygen atom connecting the p-tolyl group to the phosphorus atom attacks a proton (H⁺) from the acidic medium.

Cleavage of the P-O bond: The protonated ester undergoes cleavage of the phosphorus-oxygen bond, releasing the neutral p-cresol molecule and a metaphosphate intermediate (PO₃⁻), or a concerted attack by a water molecule occurs.

Formation of products: The metaphosphate intermediate (if formed) rapidly reacts with water to yield phosphoric acid.

Table 1: Relative Hydrolysis Rates of Aryl Hydrogen Succinates (Analogous System)

| Aryl Group | Relative Rate of Hydrolysis |

| p-Chlorophenyl | Fastest |

| Phenyl | Intermediate |

| p-Tolyl | Slowest |

| This table illustrates the expected trend for the acid-catalyzed hydrolysis of this compound based on the electronic effects observed in a similar system. |

Investigations into Base-Catalyzed Hydrolysis

The hydrolysis of phosphate esters under basic conditions typically proceeds via a bimolecular nucleophilic substitution (S_N2-like) mechanism at the phosphorus center. The hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the electrophilic phosphorus atom. This attack leads to the formation of a pentacoordinate trigonal bipyramidal intermediate or transition state. Subsequent departure of the p-cresoxide leaving group yields phosphoric acid and p-cresol.

The general mechanism for base-catalyzed hydrolysis is as follows:

Nucleophilic attack: A hydroxide ion attacks the phosphorus atom of the phosphate ester.

Formation of a pentacoordinate intermediate: A transient trigonal bipyramidal intermediate is formed.

Departure of the leaving group: The P-O bond to the p-tolyl group cleaves, and the p-cresoxide anion departs.

Protonation of the leaving group: The p-cresoxide anion is subsequently protonated by the solvent (water) to form p-cresol.

The rate of base-catalyzed hydrolysis is generally enhanced by electron-withdrawing substituents on the aryl ring, as they stabilize the negative charge on the leaving group. Conversely, electron-donating groups like the methyl group in this compound are expected to decrease the rate of hydrolysis compared to unsubstituted phenyl phosphate. The hydrolysis of organophosphorus esters is generally observed to favor P-O cleavage under basic conditions viu.ca.

Neutral Hydrolysis Pathways

At neutral pH, the hydrolysis of phosphate monoesters can proceed through several pathways, and the rates are typically much slower than under acidic or basic conditions. The monoanionic species of the phosphate ester is often the predominant form at neutral pH. The hydrolysis can occur via attack of a water molecule acting as a nucleophile. The reaction can be subject to general base catalysis, where a water molecule is deprotonated by another water molecule or a buffer species as it attacks the phosphorus center.

The mechanism for the hydrolysis of the monoanion has been a subject of considerable study, with evidence suggesting a pre-equilibrium proton transfer from one of the phosphate hydroxyl groups to the ester oxygen, followed by rate-limiting P-O bond fission nih.gov. This intramolecular general acid catalysis facilitates the departure of the leaving group.

The hydrolysis of triaryl phosphates, such as tricresyl phosphate (a related compound), under neutral or slightly acidic conditions is known to be extremely slow epa.gov. While tricresyl phosphate is a triester, the principle of slow neutral hydrolysis generally applies to the monoester as well, albeit with different reactivity due to the presence of the ionizable hydroxyl groups on the phosphate. The degradation of tricresyl phosphate in river water has been observed to be slow, with the ortho isomer degrading slightly faster than the meta or para isomers.

Mechanistic Insights into Related Organic Transformations (e.g., Acylation, Rearrangements)

Beyond hydrolysis, this compound can participate in other significant organic transformations, primarily involving the phosphate moiety as either a leaving group or a migrating group.

One notable reaction is the anionic phospho-Fries rearrangement . This reaction involves the conversion of an aryl phosphate ester to an ortho-hydroxyarylphosphonate researchgate.neteurekaselect.com. The reaction is typically initiated by a strong base, which deprotonates the aromatic ring at the position ortho to the phosphate ester group. This is followed by an intramolecular migration of the phosphoryl group from the oxygen atom to the ortho-carbon. The driving force for this rearrangement is the formation of a more stable C-P bond and a phenoxide. It is highly probable that this compound would undergo this rearrangement under appropriate basic conditions, yielding 2-hydroxy-5-methylphenylphosphonic acid. The general Fries rearrangement of p-tolyl acetate (B1210297) has been studied and proceeds via an intramolecular mechanism, providing a good model for the phospho-Fries rearrangement researchgate.netrsc.org.

In the context of acylation reactions , acyl phosphates are known to be highly reactive acylating agents libretexts.org. While this compound is not an acyl phosphate itself, it can be involved in reactions where an acyl group is transferred. For instance, it can act as a leaving group in a reaction where a molecule is acylated by a reagent containing a phosphate moiety. The phosphate group is an excellent leaving group, facilitating the nucleophilic attack on the acyl carbon. Lanthanide ions have been shown to be effective catalysts for the hydrolysis and methanolysis of benzoyl methyl phosphate, an acyl phosphate monoester, suggesting that metal ions can play a crucial role in activating the acyl phosphate for nucleophilic attack nih.gov. This highlights the potential for phosphate esters to be involved in transacylation reactions.

Catalytic Applications and Mechanistic Studies

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs), a class of compounds to which chiral derivatives of phosphoric acid mono-p-tolyl ester belong, are highly effective Brønsted acid catalysts. acs.orgwikipedia.org Their structure is typically based on an optically active backbone, such as BINOL, which creates a well-defined chiral environment. libretexts.org This environment is crucial for inducing asymmetry in chemical reactions. The acidity and steric properties of these catalysts can be fine-tuned by modifying the substituents on the aromatic rings, with the p-tolyl group being one such possibility. libretexts.orgacs.org These catalysts are valued as an alternative to metal-based catalysts and often require low catalyst loadings (1-5 mol%) to achieve high selectivity at non-cryogenic temperatures. sigmaaldrich.com

Brønsted Acid-Catalyzed Asymmetric Reactions

As Brønsted acids, CPAs activate electrophiles, most commonly imines, by protonating them. acs.orgnih.gov This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to attack by a nucleophile. acs.org The catalyst's chiral conjugate base simultaneously forms a chiral ion pair with the protonated substrate, effectively shielding one face of the electrophile and directing the nucleophile to attack from the opposite face, thereby controlling the stereochemical outcome. libretexts.org

These catalysts have proven versatile in a range of asymmetric transformations, including transfer hydrogenations of imines, ketimines, and various N-heterocycles using a Hantzsch ester as the hydride source. libretexts.orgsigmaaldrich.comnih.gov The phosphoric acid catalyst plays a dual role: it acts as a Brønsted acid to activate the substrate and as a Lewis base (via the phosphoryl oxygen) to orient the hydrogen source, facilitating the hydride transfer. nih.gov

| Reaction Type | Catalyst Type | Substrate | Key Feature | Ref. |

| Transfer Hydrogenation | BINOL-derived CPA | Imines | Metal-free reduction to enantioenriched amines. | sigmaaldrich.com |

| Reductive Amination | Chiral Phosphoric Acid | Ketones, Amines | Three-component reaction to form chiral secondary amines. | libretexts.orgnih.gov |

| Asymmetric Protonation | Chiral Phosphoramide | Silyl Enol Ethers | Creates chiral ketones with high efficiency and low catalyst loading. | nih.gov |

| Dearomatization | BINOL-derived CPA | Quinolines | Asymmetric reduction of N-heterocycles. | nih.gov |

Lewis Acid-Catalyzed Phosphorylations and Related Transformations

While phosphoric acids are primarily known as Brønsted acids, the synthesis of phosphoric esters can be achieved through reactions catalyzed by external Lewis acids. These methods provide an alternative to traditional routes that often use hazardous phosphorus halides. nih.gov One such approach involves a Lewis acid-catalyzed Pudovik reaction followed by a phospha-Brook rearrangement. nih.gov In this sequence, a Lewis acid like Cu(OTf)₂ can catalyze the reaction between α-pyridinealdehydes and diarylphosphonates to produce phosphoric esters. nih.gov

Another efficient method involves the direct phosphorylation of alcohols catalyzed by a Lewis acid. rsc.orgnih.gov Systems using Al(OTf)₃ have been shown to effectively catalyze the reaction between alcohols and H-phosphonates or H-phosphinates to form the corresponding phosphorus-containing esters with good to excellent yields. nih.govresearchgate.net The proposed mechanism suggests that the Lewis acid facilitates the formation of a carbocation from the alcohol, which is then attacked by the nucleophilic phosphorus species. nih.gov

Enantioselective Catalysis in C-C and C-Heteroatom Bond Formations

Chiral phosphoric acids are powerful catalysts for the enantioselective formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which is fundamental to modern organic synthesis. thieme-connect.deeurekaselect.com They have been successfully applied to a wide variety of reactions. thieme-connect.de

C-C Bond Formation:

Friedel-Crafts Alkylations: CPAs catalyze the enantioselective addition of electron-rich arenes like indoles or pyrroles to α,β-unsaturated ketones or imines. acs.orgsigmaaldrich.comresearchgate.net

Mannich Reactions: The asymmetric three-component Mannich reaction, involving a ketone, an aldehyde, and an amine, can be catalyzed by CPAs to produce chiral β-amino carbonyl compounds. acs.org

Diels-Alder Reactions: CPAs have been employed as catalysts for asymmetric aza-Diels-Alder reactions, yielding chiral nitrogen-containing heterocycles. libretexts.org

Allylations: The enantioselective allylboration of aldehydes can be achieved using CPA catalysis under mild, non-cryogenic conditions. sigmaaldrich.com

C-Heteroatom Bond Formation:

Hydrophosphonylation: The addition of phosphites to imines (the Pudovik reaction) can be rendered asymmetric using CPA catalysis to form chiral α-amino phosphonates. researchgate.net

Aziridination: CPAs can catalyze the reaction of diazoesters with imines to form chiral aziridines. acs.org

C-H Amination: Dual catalytic systems combining a copper(I) complex and a chiral phosphoric acid have been developed for the enantioselective intramolecular amination of allylic and benzylic C-H bonds. sustech.edu.cn

| Reaction | Electrophile | Nucleophile | Product Type | Catalyst | Enantioselectivity (ee) | Ref. |

| Friedel-Crafts | N-Boc Aryl Imine | Furan | Chiral Amines | BINOL-derived CPA | Up to 98% | acs.org |

| Aza-Darzens | N-Boc Aryl Imine | Diazoacetamide | trans-Aziridines | BINOL-derived CPA | Up to 99% | acs.org |

| Reduction | α-Imino Ester | Hantzsch Ester | α-Amino Ester | VAPOL-derived CPA | Up to 99% | organic-chemistry.org |

| C-H Amination | C(sp³)-H Bond | Sulfonamide | Chiral Pyrrolidines | CuI / CPA | Up to 97:3 er | sustech.edu.cn |

| Pudovik Reaction | Aldehyde | Dibenzyl Phosphite | α-Hydroxy Phosphonate | Chiral Squaramide | Up to >99% | researchgate.net |

Organocatalytic Roles of Phosphoric Acid Monoesters

Phosphoric acid monoesters, including the p-tolyl derivative, function as bifunctional organocatalysts. They possess both a Brønsted acidic proton (on the P-OH group) and Lewis basic sites (the phosphoryl oxygen). libretexts.org This dual functionality allows them to simultaneously activate both the electrophile and the nucleophile in a reaction, leading to highly organized transition states and enhanced reactivity and selectivity. researchgate.net In many catalytic cycles, the acidic proton activates an electrophile such as an imine, while the basic phosphoryl oxygen forms a hydrogen bond with a nucleophile or a hydrogen donor like a Hantzsch ester, bringing the reacting partners into close proximity in a specific orientation. nih.gov This cooperative mechanism is a key reason for their success in a wide range of asymmetric transformations.

Immobilization on Solid Supports for Heterogeneous Catalysis

A significant advance in the application of phosphoric acid catalysts has been their immobilization on solid supports, which converts them into heterogeneous catalysts. This strategy addresses issues of catalyst cost, separation, and recyclability, which are crucial for industrial and large-scale applications. nih.gov

Mesoporous silica (B1680970) materials, such as SBA-15 and MCM-41, as well as polystyrene and aluminum oxide, have been used as effective supports. nih.govmdpi.comnih.gov One straightforward method involves the direct grafting of phosphoric acids onto the support material, often via azeotropic distillation to form covalent bonds. mdpi.comnih.gov A general and modular synthetic route allows for the preparation of functionalized CPAs that can be directly anchored to various solid supports. nih.gov

These immobilized catalysts have been successfully used in a variety of reactions, including transfer hydrogenations and Mannich reactions, under both batch and continuous-flow conditions. nih.gov Remarkably, the immobilization often does not negatively impact the catalyst's selectivity (enantio- and diastereoselectivity). mdpi.com The solid-supported catalysts demonstrate robust stability and can be recycled multiple times without a significant loss of activity or selectivity, making them highly suitable for more sustainable chemical processes. nih.gov

Structural Diversity and Structure Activity Relationship Studies

Comparative Studies with Di- and Tri-esters of Phosphoric Acid

Phosphoric acid can form mono-, di-, and triesters, each class exhibiting distinct properties. Phosphate (B84403) esters are derivatives of phosphoric acid (O=P(OH)₃) and have the general formula RₓH₃₋ₓPO₄, where x=1 for monoesters, x=2 for diesters, and x=3 for triesters. nih.gov The central phosphorus atom in these esters has an oxidation state of +5 and a tetrahedral geometry. nih.gov

The primary distinction lies in the number of acidic protons. Monoesters, like phosphoric acid mono-p-tolyl ester, have two acidic hydroxyl groups, making them relatively strong acids. Diesters possess one acidic proton, while triesters have none and are therefore not acidic. This difference significantly impacts their solubility, acidity (pKa), and role in chemical reactions. For instance, in industrial applications like corrosion inhibition, the ratio of mono- to di-phosphate esters in a formulation is a critical factor in performance. researchgate.net Research on nonylphenol phosphate esters has shown that varying this ratio significantly affects the mitigation of under-deposit corrosion, with different ratios being optimal under different conditions. researchgate.net

| Property | Mono-p-tolyl Phosphate | Di-p-tolyl Phosphate | Tri-p-tolyl Phosphate |

| General Formula | (p-CH₃C₆H₄O)P(O)(OH)₂ | (p-CH₃C₆H₄O)₂P(O)(OH) | (p-CH₃C₆H₄O)₃P(O) |

| Number of Acidic Protons | 2 | 1 | 0 |

| Acidity | Relatively Strong | Moderate | Not Acidic |

| Dominant Interaction | Hydrogen bond donor and acceptor | Hydrogen bond donor and acceptor | Hydrogen bond acceptor |

This table provides a generalized comparison based on the structural differences between mono-, di-, and tri-phosphate esters.

Synthesis and Reactivity of Chiral this compound Derivatives

The field of asymmetric catalysis has been significantly impacted by chiral phosphoric acids (CPAs). researchgate.net These catalysts are renowned for their ability to induce stereoselectivity in a wide array of organic transformations. researchgate.netnih.gov While the most extensively studied CPAs are diesters, typically derived from axially chiral scaffolds like 1,1'-bi-2-naphthol (B31242) (BINOL), the principles governing their synthesis and reactivity are applicable to the design of chiral monoesters. researchgate.netchemrxiv.org

The synthesis of these powerful organocatalysts often involves a multi-step approach. For example, a versatile synthesis has been developed to access highly substituted BINOL derivatives, which can then be phosphorylated to create the final CPA. chemrxiv.orgresearchgate.net This allows for the introduction of various substituents to fine-tune the catalyst's properties. chemrxiv.org

The reactivity of CPAs stems from their unique trifunctional nature:

A strongly acidic Brønsted acid site (P-OH) that activates substrates. researchgate.net

A basic Lewis basic/hydrogen-bond acceptor site (P=O). researchgate.net

A chiral backbone that creates a well-defined steric environment around the active site, enabling enantiocontrol. researchgate.net

These catalysts have proven effective in a range of reactions, including cycloadditions, Mannich reactions, and Friedel-Crafts alkylations, consistently delivering products with high yields and excellent enantioselectivities. researchgate.netnih.govnih.gov For instance, CPAs have been used to catalyze the reaction between tropones and dienes to afford complex bicyclic systems with high precision. nih.gov The development of a chiral version of this compound would follow these principles, aiming to create a catalyst where the p-tolyl group and a chiral element work in concert to control the stereochemical outcome of a reaction.

| Catalyst Type | Key Structural Feature | Catalytic Role | Example Application |

| BINOL-derived CPA (Diester) | Axially chiral 1,1'-bi-2-naphthol backbone | Brønsted acid catalysis with enantiocontrol | Asymmetric Mannich and Strecker reactions researchgate.net |

| Anthracene-decorated CPA | Immobilized on a polymer support via anthracene (B1667546) linkers | Recyclable heterogeneous catalysis | Synthesis of dihydroquinazolinones chemrxiv.org |

| Hypothetical Chiral Mono-p-tolyl Ester | Chiral moiety attached to the phosphate core | Potential for asymmetric proton transfer | (Theoretical) Asymmetric protonation reactions |

This table illustrates the features of established chiral phosphoric acid catalysts and the potential role of a hypothetical chiral mono-p-tolyl ester derivative.

Impact of Aromatic Substituent Modifications on Chemical Properties and Reactivity

Modifying the substituents on the aromatic ring of a phosphoric acid ester is a key strategy for tuning its electronic and steric properties. In the context of this compound, altering the tolyl group would directly influence the molecule's acidity and its behavior in catalytic applications.

In the well-studied family of BINOL-derived chiral phosphoric acid diesters, the substituents at the 3 and 3' positions of the binaphthyl core play a crucial role. researchgate.net Introducing bulky groups like anthracenyl or phenanthryl can enhance enantioselectivity by creating a more defined and restrictive chiral pocket. chemrxiv.org Conversely, adding electron-withdrawing or electron-donating groups can modulate the acidity (pKa) of the phosphoric acid, which in turn affects its catalytic activity. researchgate.net

For example, a catalyst with 3,5-bis(trifluoromethyl)phenyl groups is more acidic and can be more effective for reactions requiring stronger Brønsted acid catalysis. This principle is directly transferable to monoesters. Replacing the para-methyl group of the tolyl ester with other substituents would yield a family of related compounds with a spectrum of properties.

| Substituent at para-position | Expected Effect on Acidity (pKa) | Potential Impact on Reactivity |

| -NO₂ (Nitro) | Increase (Lower pKa) | Enhanced catalytic activity in acid-catalyzed reactions |

| -H (Phenyl) | Baseline | Standard reactivity |

| -CH₃ (Tolyl) | Decrease (Higher pKa) | Modulated activity, potential for different selectivities |

| -OCH₃ (Anisyl) | Decrease (Higher pKa) | May alter substrate binding through electronic effects |

This table outlines the expected influence of different para-substituents on the properties of a mono-aryl phosphoric acid ester, based on established chemical principles.

Analogous Organophosphorus Compounds: Phosphonates and Phosphinates

To fully understand this compound, it is instructive to compare it with its structural cousins: phosphonates and phosphinates. While all are organophosphorus compounds, they differ fundamentally in their core structure. nih.gov Phosphate esters are characterized by a phosphorus-oxygen-carbon (P-O-C) bond. In contrast, phosphonates contain one direct phosphorus-carbon (P-C) bond, and phosphinates contain two. nih.govwikipedia.org

Phosphates: General structure (RO)P(=O)(OH)₂ (for a monoester).

Phosphonates: General structure RP(=O)(OR')₂. wikipedia.org They are esters of phosphonic acid.

Phosphinates: General structure R₂P(=O)(OR'). wikipedia.org They feature two P-C bonds.

This structural difference leads to significant variations in chemical stability, reactivity, and biological activity. The P-C bond is generally more resistant to hydrolysis than the P-O-C bond, making phosphonates and phosphinates more stable in certain biological environments. mdpi.com

The synthesis methods for these compounds also differ. The Michaelis-Arbuzov reaction is a primary method for forming the P-C bond in phosphonates, often starting from a trialkyl phosphite. wikipedia.orgnih.gov These compounds have found widespread use; for example, glyphosate (B1671968) is a phosphonate-based herbicide, and various bisphosphonates are used in medicine to treat osteoporosis. wikipedia.org Phosphinates are also commercially significant, with glufosinate (B12851) being a notable herbicide. wikipedia.org

| Compound Class | Core Linkage | General Formula (Acid form) | Notable Example | Primary Application of Example |

| Phosphate Ester | P-O-C | (RO)P(O)(OH)₂ | Phosphatidylcholine | Cell membranes wikipedia.org |

| Phosphonate | P-C | RP(O)(OH)₂ | Glyphosate | Herbicide wikipedia.org |

| Phosphinate | Two P-C | R₂P(O)OH | Glufosinate | Herbicide wikipedia.org |

This table compares the key features of phosphate esters, phosphonates, and phosphinates.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations and Reactivity Prediction

The reactivity of phosphoric acid mono-p-tolyl ester is fundamentally governed by its electronic structure. Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are used to model this structure and predict chemical behavior.

Detailed calculations, such as those performed with B3LYP/6-31++G(d,p) level of theory for similar phosphoric acid systems, can determine gas-phase proton affinities and interaction energies. researchgate.net The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution, are crucial for predicting sites of nucleophilic or electrophilic attack. For instance, in related aromatic-containing phosphate (B84403) compounds, the presence of the tolyl group can lead to charge-transfer-like transitions that influence the molecule's photophysical properties and reactivity. nih.gov

Reactivity prediction also extends to the interaction of the molecule with other chemical entities, such as metal catalysts. For organophosphorus compounds acting as ligands in transition metal catalysis, computational metrics have been developed to forecast their effectiveness. eurekalert.org One such descriptor is the "percent buried volume" (%Vbur), which quantifies the steric profile of the ligand. eurekalert.org By calculating the minimum percent buried volume, which describes the smallest energetically accessible form of the ligand, researchers can categorize structures as likely to be active or inactive in catalytic cycles like cross-coupling reactions. eurekalert.org While developed for phosphines, this concept of using computationally derived structural features to predict reactivity is applicable to phosphate esters in relevant contexts.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in mapping the detailed, step-by-step pathways of chemical reactions involving phosphate esters. A primary reaction of interest is hydrolysis, the cleavage of the P-O bond by water, which is a key process in both biological and industrial settings. longdom.org

Theoretical models for the hydrolysis of phosphate-containing compounds reveal that the mechanism can be classified based on the sequence of bond-breaking (P-O) and bond-forming (O-H) events. longdom.org For phosphate esters, hydrolysis often proceeds through an S_N2-type mechanism, which can be either associative or dissociative in nature. nih.govcdmf.org.br

Associative Mechanism (A_N + D_N): In this pathway, the nucleophile (e.g., a water molecule) attacks the phosphorus center, forming a pentacoordinate intermediate or transition state before the leaving group (p-cresol) departs.

Dissociative Mechanism (D_N + A_N): This pathway involves the initial cleavage of the P-O bond to the leaving group, forming a highly reactive metaphosphate intermediate (PO₃⁻), which is then rapidly attacked by the nucleophile. nih.gov

Computational studies on model systems, such as triethyl phosphate, have shown that the specific pathway taken can be influenced by factors like protonation state and the surrounding environment. cdmf.org.br For example, density functional theory (DFT) calculations can be used to trace the intrinsic reaction coordinate (IRC), which maps the lowest energy path from reactants to products, confirming the operative mechanism under specific conditions. cdmf.org.br These non-enzymatic computational models provide crucial details about the reaction in a non-protein environment, offering a baseline for understanding uncatalyzed reactions. longdom.org

Transition State Characterization and Energetic Profiling

A central goal of computational reaction modeling is the characterization of the transition state (TS), the highest energy point along the reaction coordinate. The geometry and energy of the TS dictate the reaction's activation barrier and, consequently, its rate.

For phosphoryl transfer reactions, computational methods can distinguish between different types of transition states. nih.govnih.gov An "early" transition state resembles the reactants, while a "late" transition state is structurally more similar to the products. In an associative mechanism, the transition state is a pentacoordinate phosphorus species. The degree of bond formation with the incoming nucleophile and bond cleavage with the leaving group determines whether the TS is characterized as "tight" (more associative) or "loose" (more dissociative).

Energetic profiling involves calculating the relative free energies of the reactants, transition states, intermediates, and products. This creates an energy profile that visualizes the thermodynamics and kinetics of the reaction. Studies on related phosphoric acid-catalyzed reactions show how DFT methods can be used to calculate these profiles, providing energy barriers in kcal/mol. researchgate.netresearchgate.net

Table 1: Representative Calculated Energetic Data for Phosphate Hydrolysis Pathways

| Reaction Step | Species | Relative Free Energy (kcal/mol) - Illustrative |

| Reactants | Phosphate Ester + H₂O | 0.0 |

| Transition State 1 (TS₁) | Pentacoordinate Phosphorus | +16 to +25 |

| Intermediate | Pentacoordinate Intermediate (if stepwise) | +5 to +10 |

| Transition State 2 (TS₂) | P-O Bond Cleavage | +18 to +28 |

| Products | Phosphoric Acid + Alcohol | -5 to -15 |

Note: The values in this table are illustrative and represent a typical range found in computational studies of phosphate ester hydrolysis. nih.govnih.gov The exact values for this compound would require specific calculations.

Solvation Effects and Environmental Influence on Reaction Pathways

The solvent environment can profoundly influence the rate and mechanism of a reaction. nih.govdntb.gov.ua For reactions involving charged or highly polar species, such as the hydrolysis of phosphate esters, solvation effects are particularly critical. dntb.gov.ua

Computational studies often employ implicit or explicit solvent models to account for these effects. Implicit models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which can stabilize charged intermediates and transition states. cdmf.org.br Explicit models involve including a number of individual solvent molecules in the quantum mechanical calculation to capture specific interactions like hydrogen bonding.

Studies on phosphate monoester anions have demonstrated the dramatic impact of solvent polarity. nih.gov The solvolysis of a monoanion is significantly faster in the highly polar solvent water compared to less polar alcohols like tert-butyl alcohol. nih.gov This is attributed to the differential stabilization of the ground state and the transition state by the solvent. A change in solvent can even alter the reaction mechanism. For example, the reaction of a phosphate monoester dianion proceeds via a dissociative mechanism involving a metaphosphate intermediate in water, but changing the solvent can shift the energetic landscape. nih.gov

Table 2: Influence of Solvent Polarity on Relative Solvolysis Rates of a Phosphate Monoester Monoanion

| Solvent | Dielectric Constant (ε at 25°C) | Relative Reaction Rate |

| Water | 78.4 | 1.00 |

| tert-Butyl Alcohol | 11.6 | ~0.07 |

| tert-Amyl Alcohol | 5.8 | ~0.06 |

Source: Data derived from findings reported in studies on phosphate ester solvolysis. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

This compound is not a rigid molecule. Rotation around its single bonds, particularly the P-O and O-C bonds, gives rise to various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often done by systematically rotating specific dihedral angles and calculating the potential energy at each point. In related molecules containing a p-tolyl group, the orientation of the aromatic ring relative to the rest of the molecule is a key conformational feature. nih.gov

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. researchgate.netnih.gov Using a classical force field to approximate the potential energy of the system, MD simulations solve Newton's equations of motion for every atom, tracking their trajectories over nanoseconds or longer. researchgate.net

For this compound, MD simulations can be used to:

Explore the accessible conformational space in different environments (e.g., in water or an organic solvent). nih.gov

Analyze the hydrogen bonding network between the phosphate group's hydroxyls and solvent molecules. researchgate.net

Calculate dynamic properties such as the diffusion coefficient of the molecule in a solution. nih.gov

Simulate the assembly of multiple molecules to understand aggregation or interactions with surfaces and interfaces. nih.gov

These simulations are crucial for bridging the gap between the static picture provided by quantum mechanical calculations and the dynamic reality of molecules in solution.

Biological and Biochemical Research: Mechanistic Insights

Role in Phosphorylation and Dephosphorylation Processes

Phosphorylation and dephosphorylation are critical post-translational modifications that regulate a vast array of cellular processes. nih.govmdpi.com These reactions are catalyzed by kinases and phosphatases, respectively, which orchestrate the addition and removal of phosphate (B84403) groups from proteins and other molecules. mdpi.com

Enzyme-Substrate Recognition in Phosphoryl Transfer

The specificity of phosphoryl transfer reactions is dictated by the precise recognition of substrates by enzymes. mdpi.comnih.gov In the context of kinases, the enzyme recognizes both the substrate to be phosphorylated and the phosphate donor, typically ATP. nih.gov The active site of a kinase is structured to bind the substrate in a specific orientation that facilitates the direct, in-line transfer of the γ-phosphate from ATP to the substrate's hydroxyl group. nih.gov This process often involves a sequential ordered mechanism where the substrate binds first, followed by ATP. nih.gov The presence of divalent cations like Mg²⁺ is crucial for this activity. nih.gov

While direct studies on phosphoric acid mono-p-tolyl ester as a substrate for specific kinases are not extensively detailed in the available literature, the principles of substrate recognition provide a framework for understanding how such a molecule could interact with an enzyme's active site. The p-tolyl group would influence the steric and electronic properties of the phosphate ester, potentially affecting its binding affinity and the efficiency of phosphoryl transfer.

Modulation of Biochemical Signaling Pathways

Phosphate is a key signaling molecule that can modulate cellular functions by altering the activity of various proteins and signaling pathways. nih.gov Phosphorylation events are central to signaling cascades, where a series of kinases and phosphatases act in concert to transmit signals from the cell surface to the nucleus, leading to changes in gene expression and cellular responses. nih.gov

The introduction of a molecule like this compound into a biological system could potentially modulate these pathways. As a phosphate-containing compound, it could act as a competitive inhibitor for enzymes that utilize phosphate or its derivatives as substrates. nih.gov For instance, in pathways involving phospholipases, which catalyze the hydrolysis of phospholipids (B1166683) to generate signaling molecules like phosphatidic acid, an excess of a phosphate ester could interfere with substrate binding and subsequent signal transduction. nih.gov Furthermore, alterations in extracellular phosphate concentrations have been shown to trigger signaling pathways such as the Raf/MEK/ERK and Akt pathways, which in turn regulate gene expression in various cell types. nih.gov

Interactions with Enzymes and Biological Macromolecules

The interaction of small molecules with enzymes and other macromolecules is fundamental to their biological effects. These interactions can be either covalent or non-covalent and can lead to inhibition or modulation of the macromolecule's function.

Mechanism of Enzyme Inhibition

Phosphate esters are known to act as inhibitors of various enzymes, particularly proteases. nih.gov A proposed theory for the inhibitory action of certain organophosphorus esters is based on the ability of the phosphorus atom to form a stable pentagonal complex with the enzyme, which mimics the transition state of the enzyme-catalyzed reaction. nih.gov This stable complex effectively blocks the enzyme's active site, preventing it from binding to its natural substrate. nih.gov

While specific studies detailing the inhibition of enzymes by this compound are limited, its structural similarity to other organophosphate inhibitors suggests it could act through a similar mechanism. The p-tolyl group would contribute to the binding affinity and specificity of the inhibitor for the enzyme's active site.

Non-Covalent Interactions and Binding Motifs

Non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, are crucial for the specific binding of ligands to macromolecules. nih.govresearchgate.net These interactions determine the three-dimensional structure of proteins and nucleic acids and are responsible for molecular recognition processes. nih.govresearchgate.net

Involvement in Natural Product Biosynthesis

Natural products are a rich source of bioactive compounds with diverse chemical structures and biological activities. The biosynthesis of these compounds often involves unique enzymatic reactions, including those that form carbon-phosphorus (C-P) bonds, leading to phosphonic and phosphinic acid natural products. hawaii.edu

While there is no direct evidence in the provided literature of this compound being a direct intermediate in the biosynthesis of a known natural product, the study of organophosphorus compounds is relevant to this field. Many natural products with antibiotic or herbicidal properties contain C-P bonds, and the enzymes involved in their biosynthesis catalyze chemically novel transformations. hawaii.edu The study of synthetic organophosphates like this compound can provide insights into the mechanisms of these enzymes and potentially inspire the design of new bioactive molecules. For example, the biosynthesis of many natural products relies on pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which catalyze a wide range of reactions. nih.gov

Metabolic Fate and Pathways of Formation/Degradation in Biological Systems

The metabolic fate of this compound is intrinsically linked to the biotransformation of its parent compounds, primarily tri-p-cresyl phosphate (TpCP), a component of commercial tricresyl phosphate (TCP) mixtures. In biological systems, the monoester is not typically administered directly but is formed as an intermediate metabolite. Its subsequent degradation is part of a broader detoxification pathway.

Formation Pathways

This compound is principally formed through the sequential metabolic degradation of tri-p-cresyl phosphate and di-p-cresyl phosphate. This process occurs in various organisms, from mammals to microorganisms, via two primary mechanisms: oxidative dearylation and hydrolysis.

In mammals, the metabolism of TCPs is predominantly carried out by the hepatic cytochrome P450 (CYP450) enzyme system in the liver. wikipedia.org The initial step involves the removal of a p-cresyl group from the parent tricresyl phosphate molecule, a process known as dearylation, to yield di-p-cresyl phosphate. wikipedia.orgwho.int This diester intermediate can then undergo a second dearylation step to form this compound. nih.gov Studies on the related isomer, tri-o-cresyl phosphate (TOCP), have shown that the resulting o-cresyl dihydrogen phosphate is a prevalent metabolite found in bile and plasma, suggesting a similar pathway for the para-isomer. nih.gov

In the environment, microbial degradation is a key pathway for the formation of this compound from TpCP. Various microbial species and consortia have demonstrated the ability to break down aryl phosphates. The primary mechanism is enzymatic hydrolysis, where hydrolase enzymes, particularly phosphatases, cleave the ester bonds. bohrium.comnih.gov A microbial consortium designated ZY1, containing Sphingobacterium, Variovorax, and Flavobacterium, has been shown to metabolize TCPs through hydrolysis and hydroxylation. bohrium.comnih.gov Similarly, the bacterium Brevibacillus brevis is capable of degrading TpCP, with the successive cleavage of the phosphate ester bond being a common step in the biodegradation of such organophosphate esters. researchgate.net

Degradation Pathways

Once formed, this compound is further metabolized. The primary route of degradation is the enzymatic hydrolysis of the remaining ester linkage. This reaction is catalyzed by phosphatase enzymes, specifically phosphoric monoester hydrolases, which are ubiquitous in biological systems. longdom.orgnih.gov This hydrolysis cleaves the bond between the phosphorus atom and the oxygen of the p-cresyl group, releasing inorganic phosphate and p-cresol (B1678582).

The resulting p-cresol is then subject to further biotransformation. In a laboratory-activated sludge system, the ultimate major metabolite identified from the degradation of tri-p-cresyl phosphate was p-hydroxybenzoic acid. nih.gov This indicates that following the hydrolysis to p-cresol, the methyl group of the cresol (B1669610) molecule undergoes oxidation, first likely to an alcohol, then to an aldehyde, and finally to a carboxylic acid. who.int

Research Findings on Degradation of Precursor Compounds

Quantitative data on the metabolism of this compound itself is limited, as research focuses on the parent compounds. However, the degradation rates of TpCP provide insight into the rate of formation of its metabolites.

Table 1: Microbial Degradation of Tri-p-cresyl Phosphate (TpCP)

| Microorganism/System | Initial Concentration of TpCP | Time | Degradation Rate | Reference |

|---|---|---|---|---|

| Microbial Consortium ZY1 | 1 mg/L | 24 hours | 100% | bohrium.comnih.gov |

| Brevibacillus brevis | 1 mg/L | 5 days | 93.91% | researchgate.net |

| Laboratory Activated-Sludge System | 1 µg/ml | 24 hours | 70-80% (Half-life: 7.5 h) | nih.gov |

Advanced Analytical Methodologies for Characterization and Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of phosphoric acid mono-p-tolyl ester in solution and in the solid state. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, detailed information about the connectivity and chemical environment of atoms within the molecule can be obtained.

¹H, ¹³C, and ³¹P NMR for Structural Elucidation and Reaction Monitoring

One-dimensional (1D) NMR spectroscopy provides fundamental structural information for this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the p-tolyl group will appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a para-substituted benzene (B151609) ring. The methyl group protons will give rise to a singlet at approximately δ 2.3 ppm. The acidic protons of the dihydrogen phosphate (B84403) group (-OH) are also observable, though their chemical shift can be broad and variable depending on the solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. The p-tolyl group will exhibit four distinct signals: one for the methyl carbon (around δ 21 ppm), and four for the aromatic carbons, including the carbon attached to the oxygen (ipso-carbon), which will be coupled to the phosphorus atom. The chemical shifts of the aromatic carbons are expected in the range of δ 120-150 ppm.

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds due to the high natural abundance and sensitivity of the ³¹P nucleus. oxinst.com For this compound, a single resonance is expected in the ³¹P NMR spectrum. The chemical shift is sensitive to the electronic environment, including the nature of the ester group and the degree of protonation. nih.govchemrxiv.org For monoalkyl phosphate esters, signals are often observed in the region of 0 to -5 ppm relative to an 85% phosphoric acid standard. uctm.edu The exact chemical shift can be influenced by pH, with deprotonation typically causing an upfield shift. chemrxiv.org This sensitivity allows ³¹P NMR to be a powerful tool for monitoring reactions, such as the phosphorylation of p-cresol (B1678582), by tracking the disappearance of starting material signals and the appearance of the product peak. oxinst.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic Protons (ortho to -OPO₃H₂) | ¹H | ~7.2 | Doublet (d) |

| Aromatic Protons (meta to -OPO₃H₂) | ¹H | ~7.1 | Doublet (d) |

| Methyl Protons (-CH₃) | ¹H | ~2.3 | Singlet (s) |

| Phosphate Protons (-OH) | ¹H | Variable, broad | Singlet (s) |

| Aromatic Carbon (C-OPO₃H₂) | ¹³C | ~150 | Doublet (d, due to JC-P) |

| Aromatic Carbons (C-H) | ¹³C | 120-130 | Singlet (s) |

| Aromatic Carbon (C-CH₃) | ¹³C | ~135 | Singlet (s) |

| Methyl Carbon (-CH₃) | ¹³C | ~21 | Singlet (s) |

Advanced 2D NMR and Solid-State NMR Techniques

To overcome the limitations of 1D NMR, especially in complex mixtures or for detailed structural confirmation, advanced NMR techniques are employed.

2D NMR: Two-dimensional NMR experiments reveal correlations between different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the coupled aromatic protons on the tolyl ring, confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC spectrum of this compound would show cross-peaks between the aromatic protons and their attached carbons, as well as between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings (typically 2-3 bonds). It would be crucial for connecting the tolyl ring to the phosphate group by showing correlations from the aromatic protons (ortho to the ester oxygen) to the phosphorus atom, and from the phosphate protons to the ipso-carbon.

ROESY (Rotating Frame Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of nuclei and is particularly useful for determining stereochemistry, for instance, at the phosphorus center in related chiral organophosphorus compounds. nih.gov

Solid-State NMR (ss-NMR): This technique provides structural information on the compound in its solid, crystalline, or amorphous form. nih.govnih.gov Solid-state ³¹P NMR is particularly powerful for studying phosphate compounds. nih.gov The chemical shifts and peak shapes in solid-state NMR are influenced by factors such as molecular packing, hydrogen bonding, and the presence of different polymorphs. Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions and obtain higher resolution spectra. nih.gov Cross-Polarization (CP/MAS) experiments can enhance the signal of low-abundance nuclei like ¹³C and provide information about the proximity of protons to the carbon and phosphorus atoms. For this compound, ss-NMR could be used to study the hydrogen bonding network involving the phosphate groups in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₇H₉O₄P), the theoretical exact mass can be calculated with high precision. Experimental measurement of the molecular ion's m/z value using HRMS instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap analyzers allows for the confirmation of the molecular formula. For example, the related compound tri-p-tolyl phosphate (C₂₁H₂₁O₄P) has a calculated exact mass of 368.1177. An HRMS measurement yielding a mass very close to this value would confirm its elemental composition. Similarly, for mono-p-tolyl ester, HRMS would be used to confirm the presence of one phosphorus, seven carbon, nine hydrogen, and four oxygen atoms.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. For organophosphates, fragmentation often involves the cleavage of the ester bonds. mdpi.com In the analysis of this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways:

Loss of the tolyl group: A primary fragmentation would be the cleavage of the P-O-Aryl bond, leading to the loss of a neutral p-cresol molecule (C₇H₈O) or a p-tolyloxy radical.

Phosphate backbone fragmentation: A characteristic fragment ion for many organophosphates is [H₄PO₄]⁺ (m/z 98.9847), representing the protonated phosphoric acid core. mdpi.com

Loss of water: The dihydrogen phosphate group can easily lose one or two molecules of water under MS conditions.

Analysis of the MS/MS spectrum for tri-p-tolyl phosphate shows fragment ions corresponding to the loss of tolyl groups and the protonated phosphate core, providing a model for the expected fragmentation of the mono-substituted analogue. These fragmentation patterns are crucial for identifying and confirming the structure of the compound, especially in complex mixtures.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound and offers information about its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. For this compound, the IR spectrum would be characterized by several key absorption bands.

P=O Stretching: A strong, prominent band is expected in the region of 1300-1250 cm⁻¹ corresponding to the P=O stretching vibration. researchgate.net

P-O-C Stretching: The stretching vibrations of the P-O-C (aryl) bond typically appear as strong bands in the 1200-950 cm⁻¹ region. researchgate.net

O-H Stretching: The hydroxyl groups of the phosphate will give rise to a very broad and strong absorption band in the high-frequency region, typically centered around 3400-2500 cm⁻¹, which is characteristic of hydrogen-bonded -OH groups.

Aromatic Vibrations: The p-tolyl group will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring around 1600 cm⁻¹ and 1500 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (hydrogen-bonded) | 3400 - 2500 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (from -CH₃) | 3000 - 2850 | Medium |

| P=O Stretch | 1300 - 1250 | Strong |

| Aromatic C=C Stretch | 1610 - 1580, 1510 - 1480 | Medium to Strong |

| P-O-C (Aryl) Stretch | 1200 - 950 | Strong |

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the light scattered from a molecule. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, some vibrations may be strong in Raman and weak in IR, and vice versa. For this compound, the symmetric vibrations of the aromatic ring are typically strong in the Raman spectrum. The P=O stretch is also Raman active. Raman spectroscopy can be particularly useful for studying these compounds in aqueous solutions, where the strong IR absorption of water can obscure important spectral regions. nih.gov

X-ray Crystallography and Diffraction Studies for Molecular Structure

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected on a detector, and the data are used to calculate the electron density map of the molecule, ultimately revealing the positions of the individual atoms. nih.gov The process involves data collection, cell refinement, and structure solution and refinement using specialized software. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C21H23N2O2P |

| Molecular Weight | 366.38 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 14.0977 (6) |

| b (Å) | 14.7657 (6) |

| c (Å) | 9.5155 (4) |

| β (°) | 104.676 (1) |

| Volume (ų) | 1916.14 (14) |

| Z | 4 |

Chromatographic Separation Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis

Chromatographic techniques coupled with mass spectrometry are indispensable for the separation, identification, and quantification of this compound in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique for analyzing non-volatile and thermally labile compounds like organophosphate esters. gazi.edu.trnih.gov In LC-MS, the sample is first separated on a liquid chromatography column, often a reverse-phase C18 column, before being introduced into the mass spectrometer for detection. gazi.edu.tr This technique has been successfully employed for the analysis of various organophosphate flame retardants in different matrices, including urine and water samples. gazi.edu.trnih.gov The use of tandem mass spectrometry (LC-MS/MS) enhances selectivity and sensitivity, allowing for the detection of analytes at very low concentrations. gazi.edu.trnih.gov